molecular formula C15H17ClN2O2 B11387642 4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B11387642
M. Wt: 292.76 g/mol
InChI Key: STPZYSDEHWOJKF-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a dimethylaminoethyl-furan moiety. This structure combines aromatic (furan, benzamide) and aliphatic (dimethylaminoethyl) components, enabling diverse intermolecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C15H17ClN2O2/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19)

InChI Key

STPZYSDEHWOJKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form 4-chlorobenzamide.

    Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This can be achieved by reacting 4-chlorobenzamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: Finally, the furan ring is introduced through a nucleophilic substitution reaction, where the furan-2-yl group is attached to the dimethylaminoethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Research has identified several biological activities associated with 4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide:

  • Antibacterial Properties : The compound has shown potential in inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents.
  • Antifungal Activity : Studies indicate that it may exhibit antifungal properties, which are crucial for treating fungal infections.
  • Antitumor Activity : Investigations into its effects on cancer cells have revealed promising results, suggesting that it may inhibit tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Studies : A study evaluated the compound's efficacy against various bacterial strains, showing significant inhibition comparable to established antibiotics like penicillin G and ciprofloxacin .
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the structure of this compound affect its biological activity, providing insights into designing more effective derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

2-Butoxy-N-[2-(Dimethylamino)-2-(Furan-2-yl)ethyl]benzamide (CAS 883694-35-7)
  • Structural Difference : The 4-chloro substituent in the target compound is replaced with a 2-butoxy group.
  • Electron Effects: The chloro group is electron-withdrawing, whereas the alkoxy group is electron-donating, altering electronic distribution and reactivity .
4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate
  • Structural Difference: The dimethylamino-furan group is replaced with a piperidin-1-yl-ethyl chain.
  • Implications: Hydrogen Bonding: The piperidine ring participates in O–H⋯N and N–H⋯O hydrogen bonds in its crystal lattice, enhancing crystallinity .

Modifications in the Amine/Furan Region

U-47700 (3,4-Dichloro-N-(2-(Dimethylamino)cyclohexyl)-N-methylbenzamide)
  • Structural Difference: The furan-ethyl group is replaced with a dimethylamino-cyclohexyl moiety, and the benzamide has 3,4-dichloro substituents.
  • Implications: Lipophilicity: The cyclohexyl group increases lipophilicity, enhancing membrane permeability. Bioactivity: Dichloro substituents may improve binding affinity to hydrophobic targets compared to mono-chloro derivatives .
GSK3787 (4-Chloro-N-[2-[[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide)
  • Structural Difference: The dimethylamino-furan group is replaced with a pyridinylsulfonyl-ethyl chain.
  • Implications :
    • Electron Withdrawal : The sulfonyl and trifluoromethyl groups are strongly electron-withdrawing, increasing metabolic stability but reducing solubility.
    • Target Interaction : The pyridine ring enables π-π stacking and hydrogen bonding via its nitrogen atom, differing from furan’s oxygen-mediated interactions .

Functional Group Additions

4-Chloro-N-(2-{(2E)-2-[(5-Methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide
  • Structural Difference: Incorporates a hydrazino-oxoethyl bridge and 5-methylfuran.
  • Steric Effects: The methyl group on furan increases steric hindrance, possibly altering binding specificity .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight Substituents Notable Properties References
Target Compound 308.77 4-Cl, dimethylamino-furan-ethyl Aromatic π interactions, moderate solubility
2-Butoxy analog (CAS 883694-35-7) 326.39 2-butoxy, dimethylamino-furan-ethyl Increased hydrophobicity
U-47700 353.28 3,4-Cl, dimethylamino-cyclohexyl High lipophilicity, CNS activity
GSK3787 392.78 4-Cl, pyridinylsulfonyl-ethyl Metabolic stability, electron withdrawal
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide 284.78 4-Cl, piperidin-1-yl-ethyl Hydrogen-bonded crystal lattice

Research Findings and Implications

  • Crystallinity : Compounds like 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide form stable crystals via O–H⋯N and N–H⋯O bonds, whereas the target compound’s furan may favor π-π stacking in amorphous phases .
  • Bioactivity : U-47700’s dichloro and cyclohexyl groups correlate with enhanced receptor binding, suggesting that substituent position and ring type critically influence pharmacological profiles .
  • Solubility : Alkoxy and sulfonyl groups (e.g., in GSK3787) reduce solubility compared to chloro derivatives, highlighting trade-offs between stability and bioavailability .

Biological Activity

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a chloro group, a dimethylamino group, and a furan ring, which contribute to its solubility and reactivity. The exploration of its biological activity includes antibacterial properties and potential mechanisms of action against various pathogens.

  • Molecular Formula : C15H17ClN2O2
  • Molecular Weight : 292.76 g/mol

The structure of this compound allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit bacterial growth through mechanisms such as the inhibition of cell wall synthesis.

Table 1: Antibacterial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Comparison to Kanamycin
Pseudomonas aeruginosa1.3-fold lower than kanamycinComparable
Staphylococcus aureusModerate activityLower than standard
Escherichia coliSignificant activityComparable
Bacillus subtilisModerate activityLower than standard

The compound's effectiveness against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli suggests its potential as an alternative treatment option in antibiotic-resistant infections .

The mechanism behind the antibacterial activity of this compound involves its interaction with specific enzymes crucial for bacterial survival. For instance, studies have indicated that the compound acts as an inhibitor of the enzyme ecKAS III, which plays a vital role in fatty acid synthesis in bacteria. The half-maximal inhibitory concentration (IC50) for ecKAS III has been reported at 5.6 µM, indicating potent enzymatic inhibition .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For example, fluorinated imines have shown strong antibacterial effects against common pathogens like E. coli and S. aureus, suggesting that structural modifications can enhance efficacy.
  • Comparative Analysis : A comparative study highlighted that the presence of electron-withdrawing groups, such as chlorine or fluorine, significantly increases antibacterial potency by enhancing lipophilicity and improving binding affinity to bacterial targets .
  • Enzymatic Inhibition : The enzymatic inhibition mechanism has been a focal point in understanding how these compounds affect bacterial growth. The binding affinity to ecKAS III suggests a pathway for developing novel antibacterial agents targeting fatty acid biosynthesis .

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